molecular formula C24H25ClN4O4 B8376148 N-(6-chloro-1-benzofuran-7-yl)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

N-(6-chloro-1-benzofuran-7-yl)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Cat. No. B8376148
M. Wt: 468.9 g/mol
InChI Key: RKYPKTQFNMWIJF-UHFFFAOYSA-N
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Patent
US06849625B2

Procedure details

The sodium salt of 1,1,1,3,3,3-hexamethyldisilazane (1M solution in THF; 0.592 ml) was added to a solution of 7-amino-6-chlorobenzofuran (0.099 g) in DMF (5 ml) and the reaction mixture was stirred at ambient temperature for 30 minutes. 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinazoline (0.1 g) was added and the resultant mixture was stirred at ambient temperature for 3 hours. The mixture was partitioned between ethyl acetate and water. The organic phase was washed in turn with water and brine, dried over magnesium sulphate and evaporated. The residue was purified by column chromatography on silica using increasingly polar mixtures of methylene chloride and methanol as eluent. The material so obtained was dissolved in methylene chloride and a 5M solution of hydrogen chloride gas in isopropanol (0.088 ml) was added. Diethyl ether was added and the precipitate was isolated and dried under vacuum. There was thus obtained the title compound (0.118 g) as a dihydrochloride salt; NMR Spectrum: (DMSOd6 and CF3CO2D) 2.35 (m, 2H), 3.15 (m, 2H), 3.35 (m, 2H), 3.55 (d, 2H), 3.75 (t, 2H), 4.0 (m, 2H), 4.05 (s, 3H), 4.35 (t, 2H), 7.15 (d, 1H), 7.45 (s, 1H), 7.55 (d, 1H), 7.8 (d, 1H), 8.1 (d, 1H), 8.25 (s, 1H), 8.8 (s, 1H); Mass Spectrum: M+H+ 469.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.592 mL
Type
reactant
Reaction Step Two
Quantity
0.099 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.088 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].C[Si](C)(C)N[Si](C)(C)C.[NH2:11][C:12]1[C:20]2[O:19][CH:18]=[CH:17][C:16]=2[CH:15]=[CH:14][C:13]=1[Cl:21].Cl[C:23]1[C:32]2[C:27](=[CH:28][C:29]([O:35][CH2:36][CH2:37][CH2:38][N:39]3[CH2:44][CH2:43][O:42][CH2:41][CH2:40]3)=[C:30]([O:33][CH3:34])[CH:31]=2)[N:26]=[CH:25][N:24]=1.Cl>CN(C=O)C.C(Cl)Cl.C(O)(C)C.C(OCC)C>[Cl:21][C:13]1[CH:14]=[CH:15][C:16]2[CH:17]=[CH:18][O:19][C:20]=2[C:12]=1[NH:11][C:23]1[C:32]2[C:27](=[CH:28][C:29]([O:35][CH2:36][CH2:37][CH2:38][N:39]3[CH2:40][CH2:41][O:42][CH2:43][CH2:44]3)=[C:30]([O:33][CH3:34])[CH:31]=2)[N:26]=[CH:25][N:24]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0.592 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
0.099 g
Type
reactant
Smiles
NC1=C(C=CC=2C=COC21)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OCCCN1CCOCC1
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.088 mL
Type
solvent
Smiles
C(C)(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic phase was washed in turn with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica using
TEMPERATURE
Type
TEMPERATURE
Details
increasingly polar mixtures of methylene chloride and methanol as eluent
CUSTOM
Type
CUSTOM
Details
The material so obtained
CUSTOM
Type
CUSTOM
Details
the precipitate was isolated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C2=C(C=CO2)C=C1)NC1=NC=NC2=CC(=C(C=C12)OC)OCCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.118 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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